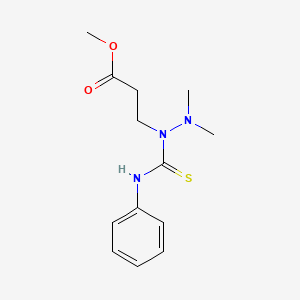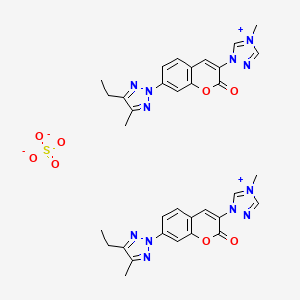
Sodium theobromine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium theobromine acetate is a chemical compound derived from theobromine, a naturally occurring alkaloid found in cacao beans. Theobromine is known for its stimulant properties, similar to caffeine, and is used in various applications, including as a vasodilator and diuretic . This compound combines the properties of theobromine with the solubility and reactivity of sodium acetate, making it a versatile compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium theobromine acetate typically involves the reaction of theobromine with sodium acetate. Theobromine can be synthesized through a multi-step process involving the methylation of xanthine derivatives . The reaction conditions for the synthesis of this compound include:
Reagents: Theobromine, sodium acetate, and a suitable solvent (e.g., water or ethanol).
Conditions: The reaction is typically carried out at room temperature with stirring to ensure complete dissolution and reaction of the components.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to mix theobromine and sodium acetate under controlled conditions.
Purification: The product is purified through crystallization or filtration to remove any impurities.
Quality Control: Ensuring the final product meets industry standards for purity and composition.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium theobromine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield theobromine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or halogen groups.
Wissenschaftliche Forschungsanwendungen
Sodium theobromine acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying xanthine derivatives.
Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Explored for its vasodilatory and diuretic properties, similar to theobromine.
Industry: Utilized in the production of pharmaceuticals and as an additive in various products.
Wirkmechanismus
The mechanism of action of sodium theobromine acetate involves its interaction with adenosine receptors in the body . Theobromine, the active component, acts as an antagonist at adenosine receptors, leading to increased neurotransmitter release and stimulation of the central nervous system. This results in effects such as vasodilation, increased respiratory rate, and mild diuretic activity .
Vergleich Mit ähnlichen Verbindungen
Caffeine: Another xanthine derivative with stimulant properties.
Theophylline: A bronchodilator used in the treatment of respiratory conditions.
Paraxanthine: A metabolite of caffeine with similar pharmacological effects.
Comparison:
Uniqueness: Sodium theobromine acetate is unique due to its combination of theobromine’s pharmacological properties with the solubility and reactivity of sodium acetate. This makes it more versatile in various applications compared to its counterparts.
Solubility: this compound has improved solubility compared to theobromine alone, making it more suitable for certain applications.
Eigenschaften
CAS-Nummer |
32245-40-2 |
|---|---|
Molekularformel |
C9H9N4NaO4 |
Molekulargewicht |
260.18 g/mol |
IUPAC-Name |
sodium;2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetate |
InChI |
InChI=1S/C9H10N4O4.Na/c1-11-4-10-7-6(11)8(16)13(3-5(14)15)9(17)12(7)2;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1 |
InChI-Schlüssel |
HBRJTAOFEGTXSY-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


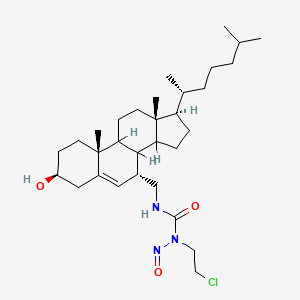


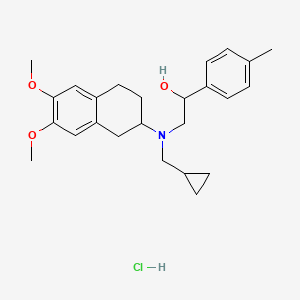
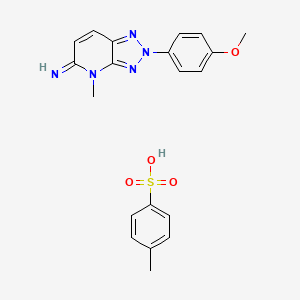

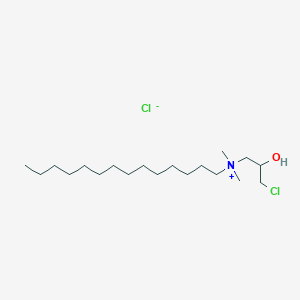
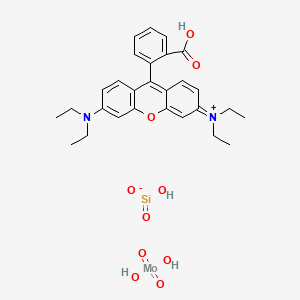

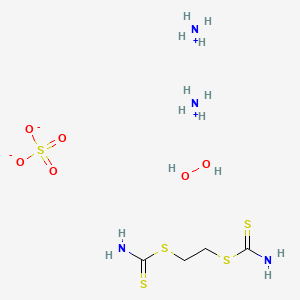

![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
